2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexylacetamide
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Overview
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexylacetamide is a synthetic compound belonging to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The presence of the 4-chlorophenyl group and the imidazo[2,1-b][1,3]thiazole core structure contributes to its unique chemical and biological characteristics .
Preparation Methods
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . This intermediate is then reacted with cyclohexylamine under specific conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexylacetamide involves its interaction with specific molecular targets. One known target is the constitutive androstane receptor (CAR), which it activates by promoting nuclear translocation . This activation leads to the modulation of gene expression involved in various metabolic pathways . Additionally, the compound’s anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexylacetamide include:
Levamisole: An imidazo[2,1-b][1,3]thiazole derivative known for its immunostimulatory and anticancer properties.
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: A compound with potent anticancer activity targeting the epidermal growth factor receptor (EGFR).
The uniqueness of this compound lies in its specific structural features and its broad spectrum of biological activities, particularly its potent anticancer properties .
Properties
Molecular Formula |
C19H20ClN3OS |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C19H20ClN3OS/c20-14-8-6-13(7-9-14)17-11-23-16(12-25-19(23)22-17)10-18(24)21-15-4-2-1-3-5-15/h6-9,11-12,15H,1-5,10H2,(H,21,24) |
InChI Key |
SYUWQILQRFIVKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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